molecular formula C11H8N2O2S B1361461 Di-2-Pyridyl Thionocarbonate CAS No. 96989-50-3

Di-2-Pyridyl Thionocarbonate

Cat. No. B1361461
CAS RN: 96989-50-3
M. Wt: 232.26 g/mol
InChI Key: IKYOVSVBLHGFMA-UHFFFAOYSA-N
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Description

Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C11H8N2O2S . It is used in the synthesis of 10-des (carbamoyloxy)-10-isothiocyanatoporfiromycin and as a substitute for thiophosgene in the preparation of isothiocyanate .


Chemical Reactions Analysis

Di-2-Pyridyl Thionocarbonate reacts with amines to produce corresponding isothiocyanates at room temperature . It also reacts with N,N′-disubstituted thio-ureas in the presence of 4-dimethylaminopyridine as a catalyst to produce corresponding carbodiimides in high yields .


Physical And Chemical Properties Analysis

Di-2-Pyridyl Thionocarbonate has a density of 1.3±0.1 g/cm3, a boiling point of 358.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 170.7±27.3 °C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 173.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Isothiocyanates and Carbodiimides

DPT is utilized for the preparation of isothiocyanates from amines at room temperature. It's also employed in the synthesis of carbodiimides from N,N′-disubstituted thio-ureas, with 4-dimethylaminopyridine as a catalyst, yielding high product yields. This reactivity is crucial for the creation of various organic compounds with potential applications in medicinal chemistry and material science (Kim & Yi, 1985).

Synthesis of 4H-1,2,4-Triazole-3-Thiols

DPT serves as a thiocarbonyl transfer reagent in the synthesis of 4H-1,2,4-triazole-3-thiols. This method is beneficial for microplate parallel synthesis, producing samples ready for screening and utilizing amines and hydrazides as building blocks. This technique demonstrates the versatility of DPT in synthesizing heterocyclic compounds, which are important in pharmaceutical research (Deprez-Poulain et al., 2007).

High-Nuclearity Silver(I) Sulfido Molecular Clusters

In the field of inorganic chemistry, DPT has been used as a sulfide precursor to assemble high-nuclearity ethynide-stabilized silver(I) sulfido molecular clusters. These clusters are significant for their potential applications in catalysis, electronic materials, and nanotechnology (Chen, Tam, & Mak, 2016).

Aminolysis Studies

DPT is also studied in aminolysis reactions. For example, the aminolysis of benzyl and t-butyl 2-pyridyl thionocarbonates with secondary amines was investigated to understand the effects of non-leaving groups on reactivity and reaction mechanisms. Such studies provide valuable insights into reaction kinetics and mechanisms in organic chemistry (Kim, Lee, & Um, 2013).

Synthesis of Substituted 2-Amino-1,3,4-Thiadiazines

DPT is used in the solid-phase synthesis of substituted 2-amino-1,3,4-thiadiazines. This involves reacting resin-bound isothiocyanate (prepared from immobilized primary amine and DPT) with hydrazine hydrate, followed by reaction with α-bromoketones. The method highlights the utility ofDPT in producing complex organic compounds with potential applications in drug discovery and development (Kilburn, Lau, & Jones, 2002).

Anti-inflammatory Agents

Research has also explored the use of DPT in synthesizing 6-bromo-quinazolinone derivatives, evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This synthesis route is considered an environmentally friendly alternative to using thiophosgene. The resulting compounds have potential as novel anti-inflammatory agents (Barone et al., 2015).

RAFT Polymerization

In polymer science, DPT has been modified to synthesize pyridyl disulfide-terminated polymers through RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This advancement allows for the direct synthesis of thiol-reactive endgroup-functionalized polymers, crucial for developing advanced materials with specific functionalities (Liu et al., 2007).

Carbohydrate Chemistry

DPT is also utilized in carbohydrate chemistry. For example, it has been used to introduce unsaturation into carbohydrate-type molecules by degrading thionocarbonates derived from vicinal diols in alditols and aldopyranoses. This methodology opens new avenues for modifying carbohydrate structures for various applications (Haines, 1965).

Safety And Hazards

Di-2-Pyridyl Thionocarbonate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the victim should be moved to fresh air .

properties

IUPAC Name

dipyridin-2-yloxymethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYOVSVBLHGFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352128
Record name O,O-Dipyridin-2-yl carbonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-2-Pyridyl Thionocarbonate

CAS RN

96989-50-3
Record name O,O-Dipyridin-2-yl carbonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
S Kim, KY Yi - Tetrahedron letters, 1985 - Elsevier
… with di-2-pyridyl thionocarbonate affords the corresponding isothiocyanates at room temperature, while reaction of N,N'-disubstituted thioureas with di-2-pyridyl thionocarbonate in the …
Number of citations: 116 www.sciencedirect.com
SG Kim, KY Yi - Bulletin of the Korean Chemical Society, 1987 - koreascience.kr
… Di-2-pyridyl thionocarbonate, prepared from thiophosgene and 2-hydroxypyridine in the presence … Di-2-pyridyl thionocarbonate was successfully for the esterification of carboxylic acids, …
Number of citations: 9 koreascience.kr
J In Lee - Bulletin of the Korean Chemical Society, 2020 - Wiley Online Library
… Di-2-pyridyl thionocarbonate (DPT, 58) was prepared by a reaction of thiophosgene with 2 equiv. of 2-hydroxypyridine in the presence of 2 equiv. of Et 3 N in CH 2 Cl 2 at room …
Number of citations: 9 onlinelibrary.wiley.com
MY Kim, JI Lee, IH Um - Bulletin of the Korean Chemical Society, 2013 - koreascience.kr
… Substrates 5b and 6b were prepared through the reaction of di-2-pyridyl thionocarbonate (DPT)15 with benzyloxymagnesium bromide, which was generated from the reaction of benzyl …
Number of citations: 3 koreascience.kr
MY Kim, AR Bae, IH Um - Bulletin of the Korean Chemical Society, 2013 - koreascience.kr
… Substrates 4b and 5b were prepared in THF through the reaction of di-2-pyridyl thionocarbonate with benzyloxymagnesium bromide and potassium t-butoxide, respectively, as reported …
Number of citations: 1 koreascience.kr
S Kim, KY Yi - Tetrahedron letters, 1986 - Elsevier
Di-2-pyridyl sulfite is a very useful reagent for the preparation of N-sulfinylamines, nitriles, isocyanides, and carbodiimides in high yields under essentially neutral conditions. …
Number of citations: 77 www.sciencedirect.com
JP Kilburn, J Lau, RCF Jones - Tetrahedron letters, 2002 - Elsevier
A novel and facile strategy for synthesis of substituted 2-amino-1,3,4-thiadiazines on solid support is described. Resin bound isothiocyanate prepared from an immobilised primary …
Number of citations: 8 www.sciencedirect.com
RF Deprez-Poulain, J Charton, V Leroux, BP Deprez - Tetrahedron Letters, 2007 - Elsevier
We report here the convenient synthesis of 4H-1,2,4-triazole-3-thiols using di-2-pyridyl-thionocarbonate as the thiocarbonyl transfer reagent. This method is suitable for microplate …
Number of citations: 25 www.sciencedirect.com
S Kim, KY Yi - The Journal of Organic Chemistry, 1986 - ACS Publications
… The reagent was obtained in essentially quantitative yields (90-95%) as a dark orange crystalline solid (mp 162-164 C), whereas di-2-pyridyl thionocarbonate was obtained as a white …
Number of citations: 121 pubs.acs.org
ZY Chen, DYS Tam, TCW Mak - Chemical Communications, 2016 - pubs.rsc.org
Inexpensive 1,1′-thiocarbonyldiimidazole and di(2-pyridyl) thionocarbonate have been used as respective sulfide precursors to assemble unprecedented high-nuclearity ethynide-…
Number of citations: 30 pubs.rsc.org

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